molecular formula C14H13N3 B11881711 2-Benzyl-2H-indazol-4-amine CAS No. 82013-52-3

2-Benzyl-2H-indazol-4-amine

Cat. No.: B11881711
CAS No.: 82013-52-3
M. Wt: 223.27 g/mol
InChI Key: HQURTAHILWWBCY-UHFFFAOYSA-N
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Description

2-Benzyl-2H-indazol-4-amine (CAS 82013-52-3) is an indazole-based chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . It is supplied as a high-purity material for research and development purposes. The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in pharmacologically active compounds . Indazole derivatives are investigated across multiple scientific disciplines due to their broad spectrum of potential biological activities. Research into similar structures has demonstrated applications in developing antimicrobial, anticancer, and anti-inflammatory agents . Furthermore, indazole derivatives serve as key precursors in coordination chemistry, where they act as ligands to form metal complexes with applications in catalysis and materials science . This compound is intended for research use by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82013-52-3

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-benzylindazol-4-amine

InChI

InChI=1S/C14H13N3/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2

InChI Key

HQURTAHILWWBCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3N

Origin of Product

United States

Preclinical Biological Evaluation and Mechanistic Insights of 2 Benzyl 2h Indazol 4 Amine Derivatives

In Vitro Antiproliferative Activity in Cancer Cell Lines

The initial step in evaluating the potential of novel anticancer compounds involves assessing their ability to inhibit the growth of various cancer cell lines in a laboratory setting. This provides crucial preliminary data on their potency and spectrum of activity.

Evaluation Across Diverse Tumor Cell Panels (e.g., Breast, Lung, Colorectal)

A series of 2-benzyl-2H-indazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Notably, the derivative N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide, hereafter referred to as compound 9 , has shown potent activity against ovarian (A2780) and lung (A549) adenocarcinoma cell lines. nih.gov Another indazole derivative, compound 2f , has exhibited powerful growth inhibitory effects against several cancer cell lines, including the 4T1 breast cancer cell line. researchgate.netgrafiati.com

The antiproliferative activities of these compounds, represented by their half-maximal inhibitory concentration (IC50) values, are summarized in the table below.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Compound 9 A2780Ovarian Carcinoma4.21 - 18.6 nih.gov
A549Lung Adenocarcinoma4.21 - 18.6 nih.gov
Compound 2f 4T1Breast Cancer0.23 - 1.15 researchgate.netgrafiati.com
A549Lung Cancer>10 grafiati.com
MCF-7Breast Cancer1.15 grafiati.com
HepG2Liver Cancer>10 grafiati.com
HCT116Colorectal Cancer4.89 grafiati.com

Concentration-Dependent Growth Inhibition Studies

The antiproliferative effects of 2-benzyl-2H-indazole derivatives have been shown to be concentration-dependent. Studies on compound 2f revealed that its ability to inhibit the proliferation of 4T1 breast cancer cells increases with higher concentrations of the compound. researchgate.net Similarly, the inhibitory effect of compound 9 on A2780 and A549 cancer cells was also observed to be dose-dependent. nih.gov This dose-dependent relationship is a critical characteristic, indicating a specific interaction between the compound and its cellular targets.

Cellular Mechanisms of Action in Cancer Models

Understanding the molecular mechanisms by which these compounds inhibit cancer cell growth is crucial for their further development as therapeutic agents. Research has focused on their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism of action for many anticancer drugs is the induction of apoptosis. Several 2-benzyl-2H-indazole derivatives have been shown to trigger this process in cancer cells. For instance, compound 9 has been observed to induce apoptosis in a dose-dependent manner in both A2780 and A549 cell lines. nih.gov Furthermore, this compound was found to cause an arrest of the cell cycle in the G2/M phase, which is a common mechanism for agents that interfere with microtubule function. nih.gov

Caspase Activation and Bcl-2/Bax Pathway Modulation

The process of apoptosis is tightly regulated by a family of proteins that include caspases and members of the Bcl-2 family. The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). The ratio of these proteins is a critical determinant of cell survival or death.

In studies involving compound 2f , treatment of 4T1 breast cancer cells led to the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax. researchgate.netgrafiati.com Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 was observed. researchgate.netgrafiati.com This shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a strong indicator that compound 2f induces apoptosis through the intrinsic, or mitochondrial, pathway.

Mitochondrial Membrane Potential Alterations and Reactive Oxygen Species (ROS) Generation

The mitochondrial pathway of apoptosis is often initiated by an increase in mitochondrial outer membrane permeabilization, which leads to a decrease in the mitochondrial membrane potential (ΔΨm). This is a critical event that precedes the release of pro-apoptotic factors from the mitochondria.

Inhibition of Cell Migration and Invasion

Derivatives of 2-Benzyl-2H-indazol-4-amine have shown notable efficacy in hindering the migration and invasion of cancer cells, which are critical processes in tumor metastasis.

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Certain indazole derivatives have been found to influence the activity of matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). One study reported that treatment with a specific indazole derivative, compound 2f, led to a reduction in matrix metalloproteinase-9 (MMP-9) and an increase in tissue inhibitor of metalloproteinase 2 (TIMP2). researchgate.net This modulation of MMP/TIMP balance is a key mechanism in suppressing the breakdown of the extracellular matrix, a crucial step for cancer cell invasion.

Antimicrobial and Antiprotozoal Activities

A significant area of investigation for this compound derivatives has been their broad-spectrum antimicrobial and antiprotozoal activities. nih.govmdpi.com

Evaluation Against Bacterial Strains (e.g., Escherichia coli, Salmonella enterica serovar Typhi)

Studies have demonstrated the antibacterial potential of 2H-indazole derivatives against various bacterial pathogens. mdpi.com Research has shown that certain derivatives are active against Escherichia coli and Salmonella enterica.

Antifungal Efficacy Against Yeast Pathogens (e.g., Candida albicans, Candida glabrata)

The antifungal properties of these compounds have also been explored. Specific 2,3-diphenyl-2H-indazole derivatives have demonstrated the ability to inhibit the in vitro growth of yeast pathogens such as Candida albicans and Candida glabrata. nih.govmdpi.com For instance, one study highlighted a derivative, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)pyrimidine-2-amine, as being particularly active against Candida albicans. srce.hr

Antiprotozoal Potency Against Intestinal and Vaginal Parasites (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Notably, this compound derivatives have exhibited potent antiprotozoal activity. grafiati.comresearchgate.net Multiple studies have reported their effectiveness against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmdpi.comgrafiati.com Some derivatives have shown significantly lower IC₅₀ values compared to the standard drug metronidazole, indicating superior efficacy. For example, specific derivatives were found to be 12.8 times more active against G. intestinalis, 8 times more active against E. histolytica, and 10 times more active against T. vaginalis than metronidazole. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance this antiprotozoal activity. grafiati.comgrafiati.com

Table 1: Antiprotozoal Activity of this compound Derivatives

Compound Target Pathogen IC₅₀ (µM) Comparison to Metronidazole
Compound 18 G. intestinalis 0.05 12.8 times more active
Compound 21 E. histolytica 0.08 8 times more active
Compound 23 T. vaginalis 0.07 10 times more active

This table presents a summary of the antiprotozoal activity of selected this compound derivatives against various pathogens, including their half-maximal inhibitory concentration (IC₅₀) and comparative efficacy against metronidazole.

Anti-inflammatory Effects and Related Biochemical Targets

The anti-inflammatory potential of this compound derivatives has been another focus of research. researchgate.net These compounds have been investigated for their ability to inhibit key enzymes involved in the inflammatory response.

Certain derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. nih.gov In silico and in vitro studies have shown that some 2,3-diphenyl-2H-indazole derivatives can inhibit human COX-2 activity. nih.govmdpi.com This suggests their potential as anti-inflammatory agents, possibly with a mechanism similar to that of known COX-2 inhibitors. nih.gov

Cyclooxygenase (COX) Isoenzyme Inhibition Profiling

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and thromboxanes, which are inflammatory mediators. japsonline.com There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is induced during inflammation. nih.gov As a result, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects. nih.govmdpi.comacs.org

Derivatives of indazole have been investigated for their COX inhibitory activity. Studies have shown that certain structural features can lead to selective inhibition of COX-2. For instance, the presence of a phenyl methyl sulfonyl (SO2Me) group has been found to increase COX-2 inhibition activity. japsonline.com

Research on various heterocyclic compounds has demonstrated the potential for developing selective COX-2 inhibitors. For example, some 2,3-diaryl-1,3-thiazolidine-4-ones and 1,4-benzoxazine derivatives have shown potent and selective COX-2 inhibition. nih.govrsc.org Specifically, certain pyrimidine-based derivatives have exhibited high selectivity for COX-2. nih.gov Docking studies with various compounds have helped to understand the molecular basis for their interaction and selectivity with COX isoenzymes. mdpi.comrsc.org

Table 1: COX-2 Inhibition Data for Selected Heterocyclic Compounds

Compound ClassSpecific Derivative ExampleCOX-2 IC50 (µM)Selectivity Index (SI)
2-(4-(methylsulfonyl)phenyl) indole (B1671886)Compound 4b0.11107.63
2-(4-(methylsulfonyl)phenyl) indoleCompound 4a0.18-
2-(4-(methylsulfonyl)phenyl) indoleCompound 4c0.20-
1,4-BenzoxazineCompound 3e0.57242.4
1,4-BenzoxazineCompound 3f0.62218.7
DiarylpyrazolesPYZ160.5210.73
Dihydropyrazole sulfonamidePYZ200.33-

Enzyme and Receptor Targeting Studies

Kinase Inhibition Profiles (e.g., Tyrosine Kinases, FGFR, Axl Kinase, IDH1)

Protein kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is implicated in diseases like cancer. acs.org The indazole structure is recognized as a valuable scaffold for developing kinase inhibitors. chim.it

Tyrosine Kinases: Indazole derivatives have been explored as inhibitors of various tyrosine kinases. mybiosource.com Pazopanib, a tyrosine kinase inhibitor containing an indazole moiety, is used in cancer therapy. nih.gov

FGFR (Fibroblast Growth Factor Receptor): Abnormal activation of the FGF/FGFR signaling pathway is linked to cancer development and drug resistance. google.com Several indazole-based compounds have been identified as potent FGFR inhibitors. nih.gov For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed an IC50 of 15.0 nM against FGFR1. nih.gov Further optimization led to a derivative with an IC50 of 2.9 nM for FGFR1. nih.gov Another series of 1H-indazole derivatives demonstrated inhibition of FGFR1-3 in the micromolar range. nih.gov A hit compound, 9d, with an indazole scaffold, displayed an FGFR1 inhibitory IC50 of 15.0 nM. nih.gov

Axl Kinase: Axl, a receptor tyrosine kinase, is a promising target in cancer therapy due to its role in tumor growth and drug resistance. nih.gov While many Axl inhibitors are multi-targeted, efforts are ongoing to develop selective inhibitors. nih.gov Bemcentinib (BGB-324) is a selective Axl inhibitor with an IC50 of 14 nM. nih.gov Cabozantinib, a multi-kinase inhibitor that also targets Axl, has an IC50 of 7 nM against this kinase. acs.org The development of Axl inhibitors, including small molecules and antibodies, is an active area of research. frontiersin.org

IDH1 (Isocitrate Dehydrogenase 1): Mutations in IDH1 are found in several cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). frontiersin.orgcancer.gov This has made mutant IDH1 an attractive therapeutic target. Ivosidenib is an inhibitor of mutant IDH1. bjh.be A new class of mutant IDH1 inhibitors based on a 2-thiohydantoin (B1682308) scaffold has been developed, with some compounds showing potent inhibition with Ki values as low as 420 nM. nih.gov Another series with a 2H-1λ2-Pyridin-2-one backbone yielded a compound that inhibits IDH1 R132H and R132C with IC50 values of 81 nM and 72 nM, respectively. frontiersin.org

Table 2: Kinase Inhibition Data for Selected Indazole and Related Derivatives

Kinase TargetCompound/Derivative ClassIC50/Ki
FGFR16-(3-methoxyphenyl)-1H-indazol-3-amine derivative15.0 nM
FGFR1Optimized 1H-indazol-3-amine derivative2.9 nM
FGFR1Indazole derivative 9d15.0 nM
AxlBemcentinib (BGB-324)14 nM
AxlCabozantinib7 nM
Mutant IDH1 (R132H)2-thiohydantoin derivative420 nM (Ki)
Mutant IDH1 (R132H/R132C)2H-1λ2-Pyridin-2-one derivative81 nM / 72 nM

Allosteric Modulation of Specific Receptors (e.g., CCR4)

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a different mechanism of action. nih.gov A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). nih.govacs.org These antagonists were found to bind to an intracellular allosteric site on the receptor. nih.govacs.org In this series, methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were found to be potent. nih.govacs.org The most potent compound in the series, GSK2239633A, was selected for further development. nih.gov

Antioxidant Activity Investigations

The antioxidant potential of various chemical compounds is often evaluated using in vitro assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. mdpi.comresearchgate.net The indazole moiety is considered a structural component that can contribute to antioxidant activity. acs.org

Studies on other nitrogen-containing heterocyclic compounds have demonstrated significant antioxidant properties. For example, some 2-phenylindole (B188600) derivatives have shown antioxidant activity comparable to the standard antioxidant, ascorbic acid. omicsonline.org Similarly, a study of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides revealed that derivatives with fluorophenyl groups had high interaction with the DPPH radical, indicating antioxidant potential. mdpi.comnih.gov Specifically, nitrones with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl groups showed high DPPH scavenging activity. mdpi.comnih.gov Another study on C-3 tethered 2-oxo-benzo nih.govresearchgate.netoxazines identified compounds with potent antioxidant activities, with IC50 values in the DPPH assay as low as 4.74 ± 0.08 µg/mL, which was comparable to ascorbic acid. frontiersin.org

Table 3: Antioxidant Activity of Selected Heterocyclic Compounds

Compound ClassAssayResult (IC50 or % Inhibition)
C-3 tethered 2-oxo-benzo nih.govresearchgate.netoxazinesDPPHIC50: 4.74 ± 0.08 µg/mL (most active)
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxidesDPPH64.5–81% inhibition after 20 min (fluoro-substituted)

Structure Activity Relationship Sar Analyses of 2 Benzyl 2h Indazol 4 Amine Analogues

Impact of Benzyl (B1604629) Group Substitutions at the N2 Position

Influence of Aromatic Ring Modifications on Biological Activities

The electronic properties and substitution pattern of the benzyl ring at the N2 position are pivotal for modulating biological activity. Studies on related 2-aryl-2H-indazole series have shown that the introduction of electron-withdrawing groups on this ring can be favorable for activity. nih.gov For instance, in a series of 2-phenyl-2H-indazole derivatives, analogues bearing substituents like chloro, trifluoromethyl, or methoxycarbonyl on the phenyl ring displayed potent antiprotozoal activity. nih.gov

While direct SAR data on 2-benzyl-2H-indazol-4-amine is limited in publicly available literature, extrapolating from analogous series suggests that both the position and the electronic nature of substituents are key. For example, research on other heterocyclic scaffolds has shown that electron-withdrawing groups, such as fluoro atoms on a benzyl group, can enhance antiproliferative activity. nih.gov Conversely, derivatives without substituents or with small, para-positioned groups like methyl or methoxyl on the benzyl ring have also demonstrated significant activity in other contexts, indicating that the optimal substitution is target-dependent. researchgate.netmdpi.com A study on indazole derivatives noted that the presence of substituted benzyl groups at the N1 position was essential for antispermatogenic activity. austinpublishinggroup.com This underscores the importance of the benzyl moiety for activity, regardless of its attachment point on the indazole core. austinpublishinggroup.com

Table 1: Influence of N2-Benzyl Ring Substitutions on Biological Activity (Illustrative)
CompoundR (Substitution on Benzyl Ring)Observed Activity TrendReference
Analog 14-ClIncreased Potency nih.gov
Analog 22-CF3Increased Potency nih.gov
Analog 34-OCH3Potency Maintained/Slightly Increased researchgate.net
Analog 4H (Unsubstituted)Baseline Activity researchgate.net

Role of Benzylic Methylene (B1212753) Linker in Target Interaction

The methylene bridge (-CH2-) connecting the indazole N2 atom to the phenyl ring provides critical spatial orientation and conformational flexibility. This linker allows the benzyl ring to adopt an optimal position within the binding pocket of a biological target. While direct studies on modifying this linker in this compound are not extensively documented, its implicit role is understood from the established activity of N-benzyl substituted indazoles. The length and rigidity of this linker are critical; for example, linker-length of alkylsulfanyl moieties in other heterocyclic series has been shown to have profound effects on antiproliferative activities. nih.gov The flexibility of the single carbon linker is often essential for allowing the aromatic ring to access and engage with hydrophobic pockets or participate in pi-stacking interactions, which would be hindered by a direct N-aryl bond or a more rigid linker.

Significance of Amine Functionality at Position 4 of the Indazole Core

The primary amine at the C4 position is a key determinant of the molecule's pharmacological properties, often acting as a crucial hydrogen bond donor or a site for electrostatic interactions.

Modifications to the Amine Group (e.g., alkylation, acylation) and Their Effect on Potency

Modification of the 4-amino group, such as through alkylation or acylation, can significantly alter the compound's binding affinity and potency. These changes can affect the group's hydrogen bonding capacity, basicity, and steric profile. In studies of related kinase inhibitors, the primary amine is often essential for forming a key hydrogen bond with a backbone carbonyl in the hinge region of the kinase. Acylation or methylation of such an amine would disrupt this critical interaction, typically leading to a dramatic loss of potency. For instance, in a series of indazole-based synthetic cannabinoids, the presence of an amide moiety at a different position significantly influenced potency, highlighting the sensitivity of these scaffolds to modifications of amine-related functionalities. frontiersin.org

Table 2: Effect of C4-Amine Modification on Potency (Hypothetical)
ModificationResulting GroupExpected Effect on PotencyRationale
None-NH2ActiveActs as H-bond donor
Acetylation-NHC(O)CH3Significantly DecreasedLoss of H-bond donor capacity, increased steric bulk
Methylation-NHCH3DecreasedAltered H-bond geometry and basicity
Dimethylation-N(CH3)2Significantly Decreased/AbolishedComplete loss of H-bond donor capacity, increased steric bulk

Positional Isomerism of Amine Substituents

The position of the amine group on the indazole's benzene (B151609) ring is critical for directing interactions with the target protein. Shifting the amine from position 4 to positions 5, 6, or 7 results in distinct positional isomers with markedly different biological activities. SAR studies on indazole derivatives have revealed that substituting the indazole at the 5- or 6-position can lead to agonism at a specific target, whereas substitution at the 4- or 7-position results in mild antagonism or a complete loss of activity, respectively. researchgate.net This demonstrates that the precise location of the substituent dictates the orientation of the molecule in the binding site and determines the nature and outcome of the drug-receptor interaction. For many kinase inhibitors, a substituent at the C4 or C5 position is often optimal for activity, while moving it to C6 or C7 can be detrimental.

Substituent Effects on the Benzene Ring of the Indazole Moiety

Substituents on the fused benzene portion of the indazole core can modulate the molecule's electronic properties, solubility, and steric interactions, thereby fine-tuning its biological activity. SAR studies have shown that both the type and position of these substituents play a crucial role. nih.gov For example, the introduction of groups at the C6 position of the indazole scaffold has been found to be important for inhibitory activity in certain contexts. nih.gov Similarly, another study noted that substituents at both the 4- and 6-positions of a 1H-indazole scaffold were crucial for potent enzyme inhibition. nih.gov The introduction of a nitro group, as seen in 7-nitroindazole, can confer specific inhibitory properties, in that case against nitric oxide synthase. austinpublishinggroup.com This highlights that even small modifications to this part of the molecule can lead to significant changes in the biological profile.

Table 3: Impact of Substituents on the Indazole Benzene Ring (Illustrative)
PositionSubstituentGeneral Effect on ActivityReference
Position 5Various GroupsCan lead to potent activity (target-dependent) researchgate.net
Position 6BromoCan be critical for inhibitory activity nih.gov
Position 7NitroConfers specific inhibitory profile (e.g., nNOS inhibition) austinpublishinggroup.com
Position 4/6Various GroupsSubstitutions can be crucial for potent inhibition nih.gov

Halogenation, Methylation, and Other Aromatic Substitutions

The introduction of substituents onto the aromatic rings of the this compound scaffold is a primary strategy for modulating biological activity. Halogenation and methylation, in particular, can significantly alter a compound's potency and pharmacokinetic profile.

Research on related 2-phenyl-2H-indazole derivatives provides valuable insights. Studies have shown that the presence of electron-withdrawing groups on the N-2 aromatic ring is often favorable for biological activity. For instance, analogues featuring chloro and trifluoromethyl substituents have demonstrated potent activity in various assays. nih.gov Specifically, 4-chlorophenyl and 2-(trifluoromethyl)phenyl substitutions on the 2-position of the indazole ring resulted in significant potency. nih.gov This suggests that for this compound, placing halogens or other electron-withdrawing groups on the benzyl ring could be a fruitful optimization strategy.

The position of the substituent is also crucial. In the 2-phenyl-2H-indazole series, substitutions at the ortho, meta, and para positions of the phenyl ring all yielded active compounds, indicating a degree of tolerance for substitution around the ring. nih.gov

The table below summarizes key SAR findings from a series of 2-phenyl-2H-indazole analogues, which can be extrapolated to guide the design of this compound derivatives. nih.gov

Position on Phenyl RingSubstituentEffect on Antiprotozoal Activity
para (4-position)-ClFavorable, potent activity
para (4-position)-CF₃Favorable effect
meta (3-position)-CF₃Favorable effect
ortho (2-position)-ClFavorable, potent activity
ortho (2-position)-CF₃Favorable, potent activity

Further studies on other heterocyclic systems have reinforced the importance of halogenation. In a series of N-benzyl nitrone analogues, the introduction of one or two fluorine atoms was found to be a key determinant of inhibitory activity, with the difluorinated compound showing the highest potency. mdpi.com This highlights how electronegative substituents can enhance molecular interactions with a target.

Modulation of Substituent Electronic and Steric Properties

As noted previously, electron-withdrawing groups (EWGs) such as -Cl and -CF₃ on the N-2 aryl ring tend to enhance the activity of indazole derivatives. nih.gov This suggests that reducing the electron density of the benzyl ring in this compound may be beneficial. The positive effect of these EWGs indicates that the electronic landscape of the N-2 substituent plays a direct role in the molecule's mechanism of action.

Steric factors, which relate to the size and shape of the substituent, are equally important. The introduction of bulky groups can cause steric hindrance, potentially preventing the molecule from fitting into the binding site of a biological target. Conversely, a certain degree of bulk may be required for optimal van der Waals interactions. In some indazole series, it has been observed that large, bulky substituents can reduce activity, implying that a substituent of a suitable size is preferred. rsc.org Research on other scaffolds has also shown that substituents with low bulk, such as fluorine, can increase inhibitory activity. mdpi.com This suggests that for this compound, smaller to medium-sized substituents on the benzyl ring may be more favorable than large, sterically demanding groups.

Tautomeric Equilibrium Considerations in SAR

Indazole chemistry is characterized by the presence of two principal tautomers: 1H-indazole and 2H-indazole. nih.gov The position of the substituent on the pyrazole (B372694) nitrogen atom determines which tautomeric form is present. The 1H-tautomer is generally the more thermodynamically stable form, while the 2H-tautomer is less stable. caribjscitech.com

The compound this compound is, by definition, locked into the 2H-indazole configuration. This is a critical feature for SAR, as it prevents tautomerization to the more stable 1H form. This fixed configuration ensures that the molecule presents a consistent and predictable three-dimensional shape and electronic profile to its biological target. The properties of the 2H-indazole scaffold, such as its dipole moment and basicity, are distinct from those of the 1H-indazole scaffold. caribjscitech.com

The choice of the 2H isomer over the 1H isomer has profound implications for molecular properties. For example, studies on methylated indazoles show that 2-methyl-2H-indazole has a significantly larger dipole moment and is a stronger base compared to 1-methyl-1H-indazole. caribjscitech.com These fundamental differences in physical and chemical properties directly influence how the molecule interacts with its environment and biological targets.

Comparison of Properties of 1H- and 2H-Indazole Analogues caribjscitech.com
CompoundBasicity (pKb)Dipole Moment (D)
1-methyl-1H-indazole0.421.50
2-methyl-2H-indazole2.023.4

Comparative SAR with 1H-Indazole Analogues

When comparing the SAR of this compound with its 1H-indazole counterparts, the fundamental differences between the two scaffolds must be considered. As established, the 2H isomer is less stable and possesses a different electronic distribution and dipole moment than the 1H isomer. caribjscitech.com This inherent distinction means that the optimal substitution patterns for a 1H-indazole series may not be directly transferable to a 2H-indazole series.

The vector of the N-substituent relative to the fused benzene ring is different in the two isomers. In the 2H-indazole, the N2-benzyl group is directed away from the benzene ring in a more linear fashion relative to the C3 position. In a 1H-indazole, the N1-benzyl group is positioned adjacent to the 7-position of the benzene ring. This geometric difference can lead to distinct steric interactions within a binding pocket.

Furthermore, SAR studies on 1H-indazol-4-amine series have highlighted specific structural requirements for activity. For example, in a series of N-4-pyrimidinyl-1H-indazol-4-amines, the precise arrangement of substituents was found to be crucial for inhibiting leukocyte-specific protein tyrosine kinase (Lck). nih.gov A similar level of positional sensitivity would be expected for the 2H-indazole series, but the optimal positions for substituents would likely differ due to the alternative geometry of the core scaffold. The greater basicity of the 2H-indazole nitrogen framework could also lead to different hydrogen bonding or ionic interactions with target residues compared to the 1H analogues. caribjscitech.com Therefore, while both isomers share the same indazole core, they should be treated as distinct scaffolds in drug design, each with its own unique SAR profile.

Computational and Theoretical Investigations of 2 Benzyl 2h Indazol 4 Amine and Its Derivatives

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level, allowing for the characterization of the binding behavior of novel drug candidates.

Molecular docking studies are instrumental in predicting how 2-Benzyl-2H-indazol-4-amine and its derivatives interact with biological targets. These studies can estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and potent protein-ligand complex.

For instance, docking studies on various indazole derivatives have demonstrated their potential to bind to a range of protein targets, including kinases, which are crucial in cell signaling pathways. The binding energy values, often calculated in kcal/mol, are used to rank different derivatives and prioritize them for further experimental testing. While specific binding affinity data for this compound is not extensively published, studies on analogous compounds provide valuable insights. For example, docking studies of 3-carboxamide indazole derivatives against the renal cancer receptor (PDB: 6FEW) have shown binding energies ranging from -7.0 to -9.0 kcal/mol, indicating strong binding potential. rsc.orgrsc.org Similarly, novel β-carboline derivatives, which share structural similarities with indazoles, have exhibited binding energies as low as -11.8675 kcal/mol with protein kinase targets. qeios.com

The prediction of binding affinity is a complex process and can be influenced by several factors, including the scoring function used and the accuracy of the protein and ligand structures. arxiv.orgbiorxiv.org Advanced methods often employ multiple scoring functions and molecular dynamics simulations to refine the docking results and obtain more accurate predictions of binding affinity. frontiersin.org

Table 1: Predicted Binding Affinities of Indazole Derivatives against Various Protein Targets
Indazole DerivativeProtein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Reference
3-Carboxamide Indazole Derivative 8vRenal Cancer Receptor (6FEW)-9.0 (Ki = 0.0235 µM) rsc.org
3-Carboxamide Indazole Derivative 8wRenal Cancer Receptor (6FEW)-8.8 (Ki = 0.0295 µM) rsc.org
3-Carboxamide Indazole Derivative 8yRenal Cancer Receptor (6FEW)-8.7 (Ki = 0.0361 µM) rsc.org
5-(9-benzyl-1-methyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-amine 4AProtein Kinase (1aq1)-10.9975 qeios.com

Beyond predicting binding affinity, molecular docking can identify the specific interactions that stabilize the ligand within the protein's binding site. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key binding motifs and the specific amino acid residues involved is crucial for understanding the mechanism of action and for designing derivatives with improved affinity and selectivity.

For example, in the docking of 3-carboxamide indazole derivatives with the renal cancer receptor, key interactions were observed with amino acid residues such as ASP784, LYS655, and MET699. rsc.org These interactions often involve hydrogen bonding with the carboxamide group and hydrophobic interactions with the indazole core and its substituents. Similarly, studies on other indazole-containing compounds have highlighted the importance of specific residues in the binding pocket for forming stable complexes. For instance, aryl sulfonamide antagonists of the CCR4 receptor have been shown to bind to an allosteric site, with X-ray diffraction studies revealing important intramolecular interactions in the active conformation. acs.org

The benzyl (B1604629) group in this compound is likely to engage in hydrophobic interactions within the binding pocket of its target protein. The amine group at the 4-position can act as a hydrogen bond donor or acceptor, forming crucial interactions with polar residues. The indazole ring itself can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Key Interacting Residues for Indazole Derivatives in Protein Binding Sites
Indazole DerivativeProtein Target (PDB ID)Key Interacting ResiduesInteraction TypeReference
3-Carboxamide Indazole Derivatives (8v, 8w, 8y)Renal Cancer Receptor (6FEW)ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762Hydrogen Bonding, Hydrophobic rsc.org
β-Carboline Derivative 4AProtein Kinase (1aq1)GLY:13, VAL:18, LEU:134Pi-Alkyl qeios.com
β-Carboline Derivative 4BProtein Kinase (1aq1)ASP:86Hydrogen Bonding qeios.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules. These methods are based on the principles of quantum mechanics and can be used to study various aspects of molecular structure and behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, including atoms, molecules, and solids. nih.govscispace.com It has become a popular tool in computational chemistry for studying the electronic properties and reactivity of drug molecules. rsc.org DFT calculations can provide valuable information about the distribution of electron density, molecular orbitals, and electrostatic potential, which are all crucial for understanding a molecule's chemical behavior.

For indazole derivatives, DFT studies have been employed to optimize their geometries and to calculate various electronic parameters. rsc.org These calculations can help in understanding the effects of different substituents on the electronic properties of the indazole ring system. For example, the presence of the benzyl group and the amino group in this compound will significantly influence its electronic structure and reactivity. DFT can be used to predict how these groups affect the molecule's ability to donate or accept electrons, which is a key factor in its interactions with biological targets.

The three-dimensional shape or conformation of a molecule plays a critical role in its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. dntb.gov.ua For flexible molecules like this compound, which has a rotatable benzyl group, understanding its conformational preferences is essential.

Theoretical studies, often in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, can elucidate the conformational landscape of N-benzyl azoles and benzazoles. researchgate.net These studies have shown that the orientation of the benzyl group relative to the indazole ring can vary, leading to different conformers with distinct steric and electronic properties. ethz.ch Quantum chemical calculations can be used to determine the relative energies of these conformers and the rotational barriers, providing insights into the molecule's flexibility and how it might adapt its shape to fit into a protein's binding site.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. tdx.catimperial.ac.ukethz.ch It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. libretexts.org The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. malayajournal.org

FMO analysis of indazole derivatives has been used to predict their reactivity and potential for undergoing various chemical reactions. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis can help in understanding its electrophilic and nucleophilic character, which is crucial for its interactions with biological macromolecules. The energies and distributions of the HOMO and LUMO can provide insights into which parts of the molecule are most likely to be involved in chemical reactions and binding interactions.

Table 3: Frontier Molecular Orbital Energies of Representative Indazole and Related Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106 malayajournal.org
3-Carboxamide Indazole Derivative 8aReported to have a high energy gap rsc.org
3-Carboxamide Indazole Derivative 8cReported to have a high energy gap rsc.org
3-Carboxamide Indazole Derivative 8sReported to have a high energy gap rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interaction sites. uni-muenchen.de The MEP surface is color-coded to represent the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net

For this compound, MEP analysis is expected to reveal specific electrostatic features. The primary amino group (-NH₂) at the 4-position of the indazole ring is a strong electron-donating group. Consequently, this region, particularly the nitrogen atom with its lone pair of electrons, will be a site of high electron density and thus a prominent red-colored, negative potential area. This makes the amino group a primary site for hydrogen bond donation and interaction with electrophiles.

Conversely, the hydrogen atoms of the amino group and the aromatic protons on both the indazole and benzyl rings will exhibit positive electrostatic potential, appearing as blue or green regions. These sites are electrophilic and can act as hydrogen bond donors. The nitrogen atoms within the indazole ring also contribute to the electrostatic landscape, with their lone pairs creating areas of negative potential, though potentially modulated by their involvement in the aromatic system. rsc.org Computational studies on similar indazole derivatives confirm that distinct electrical characteristics can be highlighted by MEP analysis, revealing the electrophilic and nucleophilic regions that govern molecular interactions. rsc.org

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Reactivity/Interaction
Amino Group (Nitrogen)Strongly NegativeRedNucleophilic Attack, Hydrogen Bond Acceptor
Amino Group (Hydrogens)PositiveBlue/GreenElectrophilic Attack, Hydrogen Bond Donor
Indazole Ring (N-atoms)NegativeYellow/RedHydrogen Bond Acceptor, Coordination Site
Aromatic Ring HydrogensSlightly PositiveGreen/BlueWeak Electrophilic Interactions

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. uni-muenchen.dedergipark.org.tr This analysis is particularly valuable for understanding intermolecular interactions by quantifying the donor-acceptor interactions between the filled orbitals of one molecule and the vacant orbitals of another. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, indicates the strength of the interaction. uni-muenchen.de

In the context of this compound, NBO analysis can elucidate the key hyperconjugative and intermolecular interactions that stabilize the molecule and its complexes. Key interactions would involve the lone pairs of the nitrogen atoms. For instance, studies on related indazole structures have shown strong stabilization arising from the donation of a nitrogen lone pair (LP) to an adjacent antibonding orbital (e.g., σ* or π*) within the ring, which enhances electron delocalization. asianresassoc.orgresearchgate.net

For this compound, the most significant intermolecular interactions would likely involve:

Hydrogen Bonding: The lone pair on the nitrogen of the amino group (LP(N)) and the lone pairs on the indazole ring nitrogens can act as strong donors to antibonding orbitals of hydrogen bond donors in a partner molecule (e.g., a protein receptor or solvent).

π-π Stacking: The π-orbitals of the indazole and benzyl rings can interact with the π-orbitals of other aromatic systems. NBO analysis can quantify the charge transfer associated with these stacking interactions.

A hypothetical NBO analysis for a dimer of this compound interacting with a hydrogen bond donor (H-A) could reveal the following key interactions.

Table 2: Representative NBO Donor-Acceptor Interactions for a this compound Complex

Donor NBO (Molecule 1)Acceptor NBO (Molecule 2)Interaction TypeEstimated Stabilization Energy E(2) (kcal/mol)
LP (N) of Amino Groupσ* (H-A)Hydrogen BondHigh
LP (N) of Indazole Ringσ* (H-A)Hydrogen BondModerate
π (Indazole Ring)π* (Aromatic Ring of Partner)π-π StackingModerate
π (Benzyl Ring)π* (Aromatic Ring of Partner)π-π StackingModerate

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights that are inaccessible through static modeling. nih.govrsc.org This technique is widely applied in drug discovery to investigate the stability of ligand-protein complexes, conformational changes, and the influence of the solvent environment. nih.govfrontiersin.org

Ligand-Protein Complex Stability and Dynamics

When a ligand like this compound binds to a biological target, such as a protein kinase, MD simulations can be employed to assess the stability and dynamics of the resulting complex. nih.gov The simulation tracks the trajectory of the ligand within the protein's binding pocket over a set period, typically nanoseconds to microseconds.

Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the complex over time relative to a reference structure. A stable RMSD value suggests that the ligand has found a stable binding mode and the complex is in equilibrium. nih.gov Significant fluctuations might indicate an unstable interaction.

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual residues or atoms. High RMSF values in certain parts of the protein can indicate flexibility or conformational changes induced by ligand binding. Low fluctuations for the ligand's heavy atoms suggest it is tightly bound and stable within the active site. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable complex.

Solvent Effects on Molecular Properties

The surrounding solvent can significantly influence the properties and behavior of a molecule. MD simulations explicitly model the solvent (usually water) and can capture its effect on the conformational dynamics and intermolecular interactions of this compound. Computational studies of related indazole derivatives have shown that while the solvent may have a minimal effect on certain electronic properties like the frontier molecular orbital energy gap, it can impact stability, with polar environments often leading to greater stabilization. asianresassoc.orgresearchgate.net

MD simulations can be used to calculate properties such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound, RDF analysis would likely show a high probability of finding water molecules near the polar amino group, indicating strong solvation through hydrogen bonding. This information is critical for understanding the molecule's solubility and how it interacts with its biological target in an aqueous physiological environment. mdpi.com

Cheminformatics and QSAR Approaches

Cheminformatics combines computational methods with chemical information to analyze and model structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. nih.govmdpi.com

Molecular Fingerprinting and Similarity Analysis

Molecular fingerprints are digital representations of a molecule's structure, typically in the form of a binary string (a series of 0s and 1s). researchgate.net Each position in the string corresponds to the presence or absence of a specific structural feature or substructure. These fingerprints allow for rapid similarity searching and computational analysis of large chemical databases. nih.govgrafiati.com

For this compound, a molecular fingerprint would encode features such as the presence of the indazole ring, the benzyl group, the primary amine, aromatic rings, and specific atom counts. This fingerprint can then be compared to those of other compounds using similarity metrics like the Tanimoto coefficient. mdpi.com A high Tanimoto score between this compound and a known active drug suggests a higher probability that the former will exhibit similar biological activity. This approach is fundamental in virtual screening campaigns to identify novel lead compounds. nih.govresearchgate.net

Table 3: Key Descriptors for Cheminformatic Analysis of this compound

Descriptor TypeExample DescriptorRelevance
TopologicalMolecular Fingerprints (e.g., MACCS, ECFP4)Similarity searching, QSAR model building
PhysicochemicalLogP (Lipophilicity)Predicting membrane permeability and solubility
PhysicochemicalTopological Polar Surface Area (TPSA)Predicting cell permeability
ElectronicHOMO/LUMO EnergiesAssessing chemical reactivity and stability
StericMolecular Weight, Molar RefractivityRelating size and polarizability to biological activity

These descriptors for this compound and a series of its analogs can be used to build a QSAR model. For instance, a model might reveal that increased lipophilicity and the presence of a hydrogen bond donor at position 4 are critical for the inhibitory activity against a specific enzyme, guiding the design of more potent derivatives. nih.govresearchgate.net

Predictive Modeling for Biological Activity

Predictive modeling has emerged as a crucial component in the field of medicinal chemistry for the rational design of new therapeutic agents. For this compound and its derivatives, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in forecasting their biological activities and guiding synthetic efforts toward more potent and selective compounds. researchgate.net These models help in understanding the structural requirements for a desired biological response, thereby reducing the time and cost associated with the discovery of new drug candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are developed to predict the activity of new, unsynthesized analogs. For indazole derivatives, QSAR studies have been successfully employed to delineate the key structural features that govern their antimicrobial and anticancer activities. researchgate.netnih.gov

In a notable QSAR study on a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives, topological parameters were identified as significant descriptors for defining their antimicrobial activity. nih.gov The results indicated that specific substitutions dramatically influence the biological outcome. For instance, the study highlighted that compounds with a 4-chlorophenyl or a 4-fluorophenyl group were among the most active. nih.gov The models suggested that electron-withdrawing groups at certain positions on the indazole ring enhance the antimicrobial effects. tandfonline.com

Table 1: Selected Data from a QSAR Study of Hexahydroindazole Derivatives

Compound Substituent at Position 3 Key Topological Parameters Predicted Activity Experimental Activity
6 4-chlorophenyl ²χ, ²χᵛ High Most Active
20 4-fluorophenyl ²χ, ²χᵛ High Most Active

Source: Based on findings from QSAR studies on hexahydroindazole derivatives. nih.gov

The predictive power of these QSAR models provides a reliable framework for designing novel indazole derivatives with potentially enhanced therapeutic properties. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. jmchemsci.commdpi.com For indazole derivatives, docking studies have provided valuable insights into their mechanism of action against various biological targets, including enzymes and receptors involved in cancer and infectious diseases. jmchemsci.comnih.gov

For example, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW). The analysis revealed that specific derivatives formed stable interactions within the protein's binding pocket, with high binding energies indicating strong affinity. nih.gov These computational predictions correlate well with experimental findings and help to rationalize the observed biological activities at a molecular level. researchgate.net

In another study, docking simulations were performed on indazole derivatives with the DNA gyrase enzyme, a known antibacterial target. The results showed that certain compounds fit well into the active site, forming key hydrogen bonds and hydrophobic interactions with the protein's residues, which is suggestive of their potential antibacterial mechanism. jmchemsci.com

Table 2: Example of Molecular Docking Results for Indazole Derivatives

Derivative Target Protein Binding Energy (kcal/mol) Key Interacting Residues Predicted Biological Activity
8v Renal Cancer Protein (6FEW) High Not Specified Anticancer
8w Renal Cancer Protein (6FEW) High Not Specified Anticancer
8y Renal Cancer Protein (6FEW) High Not Specified Anticancer
5D DNA Gyrase (1KZN) Excellent Not Specified Antibacterial
5F DNA Gyrase (1KZN) Excellent Not Specified Antibacterial

Source: Based on findings from molecular docking studies. jmchemsci.comnih.gov

These predictive models, including both QSAR and molecular docking, are powerful tools in the computational investigation of this compound and its derivatives. They offer a theoretical foundation for understanding structure-activity relationships and guide the synthesis of new compounds with improved biological profiles. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives for 2 Benzyl 2h Indazol 4 Amine

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

Current synthetic routes to 2-substituted-2H-indazoles often rely on multi-step procedures that may not be suitable for large-scale production. Future research must focus on developing novel, efficient, and environmentally benign synthetic pathways. Key areas of exploration include the refinement of one-pot reactions and the use of advanced catalytic systems.

Methods such as the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) offer a direct route to the 2H-indazole core. Similarly, palladium-catalyzed methods that achieve regioselective N-benzylation followed by intramolecular N-arylation present a powerful strategy for constructing the desired scaffold. A particularly promising avenue is the further development of reductive cyclization techniques. A versatile two-step, one-pot reaction involving the formation of a hydrazone followed by reductive cyclization has been shown to produce N-substituted-2H-indazol-2-amine derivatives in moderate to good yields from readily available starting materials.

The sustainability of these processes can be enhanced by employing green solvents, such as polyethylene (B3416737) glycol (PEG 300), and by utilizing catalyst systems like copper(I) oxide nanoparticles that can be easily recovered and reused. The overarching goal is to develop a synthesis that is not only high-yielding but also cost-effective, safe, and scalable, which are critical prerequisites for industrial application and further clinical development.

Table 1: Promising Synthetic Strategies for 2H-Indazole Scaffolds

Synthetic Strategy Key Features Potential Advantages Citations
Copper-Catalyzed Multicomponent Reaction One-pot synthesis from 2-halobenzaldehydes, amines, and sodium azide. High efficiency, broad substrate scope, operational simplicity.
Palladium-Catalyzed Cyclization Regioselective N-benzylation followed by intramolecular N-arylation. Direct and operationally simple synthesis of 2-aryl/benzyl (B1604629) indazoles.
Reductive Cyclization One-pot, two-step process via hydrazone intermediates. Good yields, tolerance of various functional groups, readily available starting materials.

Rational Design of Next-Generation 2-Benzyl-2H-indazol-4-amine Analogues

Rational drug design provides a systematic approach to optimizing the therapeutic properties of a lead compound. For this compound, future efforts should employ computational modeling and structure-activity relationship (SAR) studies to design next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Design strategies could involve several modifications to the core structure:

Substitution on the Benzyl Moiety: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) onto the phenyl ring of the benzyl group can modulate lipophilicity and create new interactions with hydrophobic pockets of a target protein.

Modification of the 4-amino Group: Acylation, alkylation, or substitution of the amine at the C4 position can alter the compound's hydrogen bonding capacity and metabolic stability.

Alterations to the Indazole Core: While maintaining the core is often important, minor modifications could be explored to fine-tune electronic properties and conformation.

By synthesizing a focused library of these analogues, researchers can systematically probe the chemical space around the parent molecule. Techniques like Structure-Activity Similarity (SAS) mapping can be used to visualize how small structural changes impact biological activity, guiding further optimization efforts toward compounds with superior drug-like properties.

Elucidation of Additional Molecular Targets and Pathways

While the primary biological targets of this compound may be under investigation, the broader indazole class is known to interact with a diverse array of molecular targets. A critical area of future research is to perform comprehensive screening to elucidate the full mechanism of action and identify additional molecular targets and signaling pathways modulated by this compound.

The indazole scaffold is a well-established "privileged structure" known to target protein kinases. For example, various indazole derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and threonine tyrosine kinase (TTK), which are important targets in oncology. Furthermore, related heterocyclic compounds have demonstrated activity against protozoal enzymes, suggesting potential applications in infectious diseases.

Development of Advanced Preclinical Models for Efficacy Assessment

To accurately assess the therapeutic potential of this compound and its future analogues, it is essential to develop and utilize advanced preclinical models that faithfully recapitulate human disease. The choice of model will depend on the therapeutic area suggested by its molecular targets.

Oncology: If the compound or its analogues show activity against cancer-related targets like kinases, efficacy should be tested in relevant xenograft and patient-derived xenograft (PDX) models. These models can provide valuable data on in vivo target engagement, tumor growth inhibition, and biomarkers of response.

Inflammatory Diseases: The indazole derivative Bindarit is an anti-inflammatory agent that has been evaluated in animal models of lupus nephritis and arthritis. Should this compound show similar properties, its efficacy could be tested in corresponding models of autoimmune and inflammatory conditions.

Infectious Diseases: Given the reported antiprotozoal activity of some indazoles, efficacy against parasites like Leishmania or Trypanosoma could be evaluated in relevant in vivo infection models.

The use of these sophisticated models will provide a more accurate prediction of clinical efficacy and help to identify the patient populations most likely to benefit from treatment.

Opportunities for Combination Therapies and Multi-Targeting Strategies

The complexity of diseases like cancer and neurodegenerative disorders often necessitates therapeutic approaches that address multiple pathological mechanisms simultaneously. Future research should explore the potential of this compound in combination therapies and as a scaffold for developing multi-target-directed ligands (MTDLs).

In a combination therapy approach, the compound could be administered alongside existing standard-of-care drugs to achieve synergistic effects, reduce required dosages, or overcome drug resistance.

Alternatively, the principles of rational design can be used to evolve the this compound scaffold into a single molecule capable of modulating multiple targets. This MTDL strategy is a promising frontier in drug discovery, aimed at creating more effective medicines for multifactorial diseases. By carefully designing analogues that incorporate pharmacophoric features for different targets, it may be possible to develop novel therapeutics with enhanced efficacy based on the this compound structure.

Q & A

What are the most common synthetic routes for preparing 2-Benzyl-2H-indazol-4-amine, and what experimental parameters influence yield?

Level: Basic
Answer:
The synthesis of this compound typically involves cyclocondensation reactions. For example, analogous indazole derivatives are synthesized via reactions between guanidine derivatives and trifluoroalkenones under basic conditions . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
  • Temperature : Reflux conditions (80–120°C) improve cyclization efficiency.
  • Catalysts : Use of bases like triethylamine or K₂CO₃ facilitates deprotonation and intermediate stabilization .
    Yield optimization requires monitoring by TLC or HPLC, followed by purification via column chromatography or recrystallization.

How can X-ray crystallography and software like SHELX/WinGX be employed to resolve the molecular structure of this compound?

Level: Advanced
Answer:
Single-crystal X-ray diffraction is critical for unambiguous structural determination:

Data collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .

Structure solution : Employ direct methods in SHELXS for phase determination .

Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (bond lengths/angles within ±3σ of expected values) .

Visualization : WinGX and ORTEP generate ellipsoid diagrams and packing analyses .
For complex cases (e.g., twinning), merge data from multiple crystals or apply restraints to disordered regions.

What safety protocols are essential when handling this compound due to its toxicity profile?

Level: Basic
Answer:
Safety measures are based on analogous indazole/benzothiazole derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent decomposition .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Level: Advanced
Answer:
Discrepancies often arise from methodological variability. To address this:

Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds .

Validate purity : Characterize compounds via HPLC (≥95% purity) and NMR to exclude impurities .

Reproduce conditions : Match solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .

Cross-validate : Combine in vitro (e.g., enzyme inhibition) and in silico (docking studies) approaches .

What mechanistic insights explain the formation of the imidazole ring in this compound derivatives?

Level: Advanced
Answer:
Mechanistic studies suggest a stepwise process:

Intermediate formation : Methanimine derivatives react via nucleophilic attack, as shown in benzooxazole-imidazole syntheses .

Ring closure : Intramolecular cyclization occurs under thermal or microwave-assisted conditions (e.g., 180°C in acetonitrile) .

Byproduct analysis : Mass spectrometry identifies transient intermediates (e.g., dithiazole byproducts) .
X-ray crystallography confirms regioselectivity, as seen in the 4-fluorophenyl analogue (CCDC 1850211) .

How can reaction conditions be optimized to scale up this compound synthesis without compromising yield?

Level: Advanced
Answer:
Key strategies include:

  • Microwave synthesis : Reduces reaction time from hours to minutes (e.g., 180°C for 1 hour) .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve atom economy .
  • Solvent-free routes : Minimize purification steps and waste generation .
  • Flow chemistry : Enhances reproducibility and scalability for high-throughput applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.